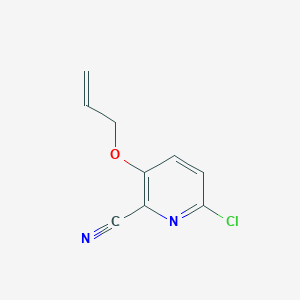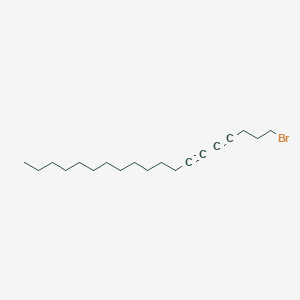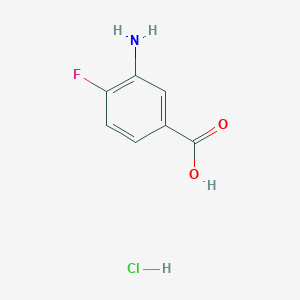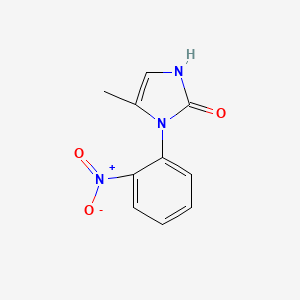
5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Descripción general
Descripción
5-Methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is a chemical compound belonging to the class of imidazolones This compound features a nitro group attached to a phenyl ring, which is further connected to an imidazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 2-nitroaniline with a suitable carbonyl compound under acidic conditions. One common method is the condensation reaction between 2-nitroaniline and a β-keto ester or β-diketone in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the nitro group to a nitroso group or further to a carboxylic acid.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) can be used to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives or carboxylic acids.
Reduction: Amines.
Substitution: Substituted imidazolones or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazolone ring structure makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and antioxidant activities.
Medicine: The compound has been investigated for its potential medicinal properties. It has shown activity against certain types of cancer cells and may have applications in the development of new anticancer drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of these materials.
Mecanismo De Acción
The mechanism by which 5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects depends on its specific application. For example, in its role as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential metabolic pathways. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that are crucial for the survival of the target organism.
Comparación Con Compuestos Similares
Imidazole: A simpler heterocyclic compound with similar biological activities.
Indole: Another heterocyclic compound with a wide range of biological applications.
Nitrobenzene derivatives: Compounds with similar nitro groups attached to benzene rings.
Uniqueness: 5-Methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities. Its imidazolone ring structure provides stability and reactivity that are not found in simpler compounds.
Propiedades
IUPAC Name |
4-methyl-3-(2-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-4-2-3-5-9(8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQAIWMRSMWDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


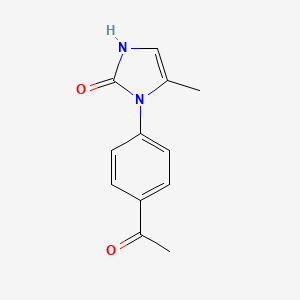
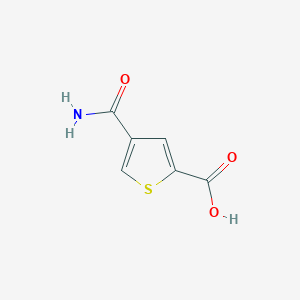
![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
